molecular formula C15H16F2N2O3 B5220530 N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide

N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide

货号 B5220530
分子量: 310.30 g/mol
InChI 键: NHEJALHYALUCIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key mediator in B-cell receptor signaling and plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various B-cell malignancies.

作用机制

TAK-659 specifically targets N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide, a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling pathways that promote B-cell proliferation and survival. TAK-659 inhibits N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide activity by binding to the enzyme’s active site, preventing downstream signaling and ultimately leading to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects
Inhibition of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide by TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to decrease the activation of downstream signaling pathways, including AKT, ERK, and NF-κB, leading to decreased B-cell proliferation and survival. TAK-659 has also been shown to induce apoptosis in B-cells, further contributing to its anti-tumor effects.

实验室实验的优点和局限性

TAK-659 has several advantages as a research tool for studying B-cell malignancies. It is a potent and selective inhibitor of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide, with a reported IC50 value of 0.85 nM. TAK-659 has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, TAK-659 has some limitations as a research tool. It has a relatively short half-life in vivo, which may limit its efficacy in certain experimental settings. Additionally, TAK-659 has not been extensively studied in non-human primates, which may limit its translational potential.

未来方向

There are several potential future directions for research on TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as venetoclax or ibrutinib, to enhance its anti-tumor effects. Another area of interest is the development of TAK-659 as a therapeutic agent for B-cell malignancies, either as a single agent or in combination with other treatments. Finally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of TAK-659, as well as its potential toxicity and side effects.

合成方法

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of tert-butyl 5-(hydroxymethyl)isoxazole-3-carboxylate with 2,4-difluoroaniline in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide. The overall yield of the synthesis is reported to be around 20%.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)acetamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also demonstrated the efficacy of TAK-659 in reducing tumor burden and prolonging survival in animal models of B-cell malignancies.

属性

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3/c1-15(2,3)12-7-13(19-22-12)18-14(20)8-21-11-5-4-9(16)6-10(11)17/h4-7H,8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEJALHYALUCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。